Product packaging for 4-Isopropylpyrimidin-2-ol(Cat. No.:CAS No. 1243250-08-9)

4-Isopropylpyrimidin-2-ol

Cat. No.: B036806
CAS No.: 1243250-08-9
M. Wt: 138.17 g/mol
InChI Key: WIFRPAGGWKZFSR-UHFFFAOYSA-N
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Description

4-Isopropylpyrimidin-2-ol is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a versatile synthetic intermediate and a privileged scaffold for the development of novel enzyme inhibitors. Its core structure, featuring a pyrimidin-2-ol motif with an isopropyl substituent at the 4-position, is commonly found in molecules that interact with kinase ATP-binding sites and other nucleotide-dependent enzymes. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of potential therapeutic agents, particularly for targeting signaling pathways involved in oncology and inflammatory diseases. The electron-donating isopropyl group influences the compound's electronic distribution and steric profile, which can be critical for modulating binding affinity and selectivity. Its well-defined heterocyclic structure also makes it a valuable building block in organic synthesis and library development for high-throughput screening (HTS) campaigns. This product is provided with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, supporting rigorous and reproducible scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B036806 4-Isopropylpyrimidin-2-ol CAS No. 1243250-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-yl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)6-3-4-8-7(10)9-6/h3-5H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFRPAGGWKZFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288999
Record name 6-(1-Methylethyl)-2(1H)-pyrimidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-08-9
Record name 6-(1-Methylethyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylethyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Isopropylpyrimidin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, offering detailed insight into the chemical environment of individual atoms. uobasrah.edu.iq

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides the fundamental data required to confirm the constitution of 4-isopropylpyrimidin-2-ol. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal the number of neighboring protons.

The isopropyl group is readily identified by its characteristic ¹H NMR signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton. The pyrimidine (B1678525) ring protons would appear as distinct signals in the aromatic region of the spectrum. The precise chemical shifts of the ring carbons and protons are influenced by the positions of the isopropyl and hydroxyl substituents. mdpi.comwisc.edu

The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom in the molecule, including the methyl and methine carbons of the isopropyl group and the four distinct carbons of the pyrimidine ring.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Atom PositionNucleusExpected Chemical Shift (δ, ppm)Expected ¹H Multiplicity
Isopropyl-CH₃¹H~1.2Doublet (d)
Isopropyl-CH¹H~3.0Septet (sept)
Pyrimidine-H5¹H~6.5 - 7.0Doublet (d)
Pyrimidine-H6¹H~8.0 - 8.5Doublet (d)
Pyrimidine-OH¹HVariable (5.0 - 12.0)Singlet (s, broad)
Isopropyl-CH₃¹³C~22N/A
Isopropyl-CH¹³C~35N/A
Pyrimidine-C2¹³C~160N/A
Pyrimidine-C4¹³C~165N/A
Pyrimidine-C5¹³C~110N/A
Pyrimidine-C6¹³C~155N/A

NMR spectroscopy is also a powerful tool for investigating hydrogen bonding. nih.gov The chemical shift of the hydroxyl (-OH) proton is highly sensitive to its environment. In the presence of intramolecular or intermolecular hydrogen bonding, the -OH proton becomes deshielded and its signal shifts significantly downfield. rsc.orgrsc.org Comparing the ¹H NMR spectrum in a non-hydrogen-bonding solvent (like CDCl₃) with that in a hydrogen-bonding solvent (like DMSO-d₆) can provide strong evidence for the participation of the hydroxyl group in such interactions.

While 1D NMR suggests the types of atoms present, 2D NMR experiments establish the precise connectivity, confirming how these atoms are bonded together.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl fragment. It would also show a correlation between the H5 and H6 protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlations. columbia.edu An HSQC spectrum would definitively link the proton signals of the isopropyl group and the pyrimidine ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). columbia.edu This is crucial for piecing together the entire molecular structure. For instance, an HMBC spectrum would show correlations from the isopropyl methine proton to the C4 and C5 carbons of the pyrimidine ring, unequivocally confirming the attachment point of the isopropyl substituent. researchgate.net

Expected 2D NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H ↔ ¹HIsopropyl-CH ↔ Isopropyl-CH₃Pyrimidine-H5 ↔ Pyrimidine-H6Confirms isopropyl group connectivity and adjacent ring protons.
HSQC ¹H ↔ ¹³C (¹J)Isopropyl-CH ↔ Isopropyl-CPyrimidine-H5 ↔ Pyrimidine-C5Directly links protons to their attached carbons.
HMBC ¹H ↔ ¹³C (²J, ³J)Isopropyl-CH ↔ Pyrimidine-C4Isopropyl-CH ↔ Pyrimidine-C5Pyrimidine-H6 ↔ Pyrimidine-C4Establishes connectivity between the isopropyl group and the pyrimidine ring.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of materials in their solid form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment within a crystal lattice. nih.gov This makes ssNMR an effective technique for characterizing the crystalline properties of pharmaceutical solids. nih.gov For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will often produce distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) states of a compound.

Probe Intermolecular Interactions: The technique is sensitive to hydrogen bonding and other intermolecular contacts within the crystal structure, providing insights that complement data from X-ray diffraction.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, producing intact molecular ions with minimal fragmentation. nih.gov When coupled with a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap), ESI-MS can determine the mass of an ion with extremely high accuracy (typically to within 5 ppm).

For this compound (Molecular Formula: C₇H₁₀N₂O), high-resolution ESI-MS (HR-ESI-MS) would detect the protonated molecule, [M+H]⁺. The experimentally measured accurate mass of this ion can be compared to the calculated theoretical mass to unambiguously confirm the elemental composition. nih.gov

Expected HR-ESI-MS Data for this compound

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺[C₇H₁₁N₂O]⁺139.0866

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. pacificbiolabs.com This hybrid technique is routinely used to assess the purity of a sample and verify the identity of its components.

In an LC-MS analysis of a this compound sample, the liquid chromatograph would first separate the target compound from any synthesis byproducts, starting materials, or other impurities. As each component elutes from the chromatography column, it enters the mass spectrometer, which generates a mass spectrum. The identity of the main peak corresponding to this compound would be confirmed by its characteristic mass-to-charge ratio (e.g., m/z 139 for the [M+H]⁺ ion), while the purity can be calculated from the relative areas of the peaks in the chromatogram. birchbiotech.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a powerful hybrid technique that separates volatile and semi-volatile compounds in a mixture and then identifies them based on their mass-to-charge ratio. For a pure sample of this compound, GC would yield a single peak with a specific retention time, indicating its purity under the given chromatographic conditions. The subsequent analysis by mass spectrometry would provide a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio. This spectrum reveals the molecular weight of the compound through the molecular ion peak (M+). Furthermore, the fragmentation pattern, which results from the ionization-induced breakdown of the molecule, serves as a molecular fingerprint. Analysis of these fragments can help confirm the presence of the isopropyl group and the pyrimidinol core.

Table 1: Hypothetical GC-MS Data for this compound

Parameter Expected Value/Observation
Retention Time (min) Dependent on column and conditions
Molecular Ion (M+) m/z 138.17
Key Fragment Ions m/z Fragments corresponding to the loss of a methyl group (M-15), an isopropyl group (M-43), and characteristic pyrimidine ring fragments.
Base Peak Most stable fragment ion, likely resulting from a favorable fragmentation pathway.

Note: This table is illustrative and not based on published experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Table 2: Illustrative Single-Crystal X-ray Diffraction Parameters for a Pyrimidine Derivative

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (Å) a, b, c
Unit Cell Angles (°) α, β, γ
Bond Lengths (Å) e.g., C-N, C-O, C-C
Bond Angles (°) e.g., C-N-C, N-C-O

Note: This table represents typical parameters obtained from a single-crystal XRD experiment and is not specific to this compound.

Powder XRD is used to analyze a polycrystalline sample (a powder) of this compound. The technique produces a diffraction pattern characterized by a series of peaks at specific angles (2θ). This pattern is unique to the compound's crystalline phase and can be used for identification and to assess its purity. Different crystalline forms (polymorphs) of the same compound will produce distinct powder XRD patterns.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure and the chemical environment of its atoms.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific functional groups absorb at characteristic frequencies. For this compound, FT-IR would be expected to show characteristic bands for O-H stretching (if in the alcohol tautomer), N-H stretching (if in the amide tautomer), C-H stretching from the isopropyl and ring groups, C=N and C=C stretching from the pyrimidine ring, and C-O stretching.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 (broad) O-H Stretch Hydroxyl (-OH)
3100-3500 N-H Stretch Amine/Amide (-NH)
2850-3000 C-H Stretch Isopropyl & Aromatic
1640-1680 C=O Stretch Amide (keto tautomer)
1550-1650 C=N, C=C Stretch Pyrimidine Ring
1000-1300 C-O Stretch Alcohol/Ether

Note: The presence and position of O-H, N-H, and C=O bands would depend on the predominant tautomeric form.

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light (from a laser). The resulting spectrum provides information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a characteristic "fingerprint," with prominent peaks likely arising from the symmetric vibrations of the pyrimidine ring and the C-C bonds of the isopropyl group.

Advanced Chromatographic and Separation Techniques for Purity and Isomeric Analysis

The assessment of purity and the resolution of potential isomers are critical aspects of characterizing this compound. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for achieving these analytical objectives. These methods offer the high resolution and sensitivity required to separate the main compound from synthesis-related impurities, degradation products, and closely related structural isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pyrimidine derivatives. researchgate.net The analysis of these compounds is most commonly performed using reversed-phase (RP) HPLC. researchgate.net This approach separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.

For a compound like this compound, a typical HPLC method would involve a C8 or C18 silica (B1680970) gel column. researchgate.net The separation is achieved by eluting the column with a mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.com The pH of the buffer can be adjusted with additives such as formic acid, ammonium (B1175870) formate, or phosphoric acid to ensure good peak shape and ionization if mass spectrometry (MS) detection is used. sielc.com Detection is commonly performed using a UV-Vis detector, as the pyrimidine ring system possesses a chromophore that absorbs ultraviolet light. sigmaaldrich.com Coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of confirmation by furnishing mass-to-charge ratio data, which aids in the definitive identification of the main peak and any impurities. researchgate.net

A typical isocratic or gradient elution can be employed. An isocratic method uses a constant mobile phase composition, which is simpler, while a gradient method, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of impurities with a wide range of polarities. researchgate.net

Table 1: Representative HPLC Method Parameters for Purity Analysis of Pyrimidine Derivatives

ParameterTypical Conditions
Column C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic (e.g., 60% A / 40% B) or Gradient
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection UV-Vis at 220-280 nm or Mass Spectrometry (MS)
Injection Volume 5 - 20 µL

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially higher resolution, greater sensitivity, and much faster analysis times. These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures.

The primary advantage of UHPLC in the analysis of this compound is its ability to provide superior separation efficiency. This is particularly valuable for resolving process-related impurities or potential isomers that may co-elute with the main peak in a standard HPLC separation. The increased peak capacity and narrower peaks generated by UHPLC systems lead to more accurate purity assessments.

When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique becomes an exceptionally powerful tool for both quantification and structural confirmation. nih.govnih.gov The fast and sensitive analytical methods enabled by UHPLC-MS/MS are capable of simultaneously detecting and quantifying multiple pyrimidine metabolites and their isomers. nih.govresearchgate.net The method can be validated to demonstrate excellent linearity, low limits of detection (LOD) and quantification (LOQ), and high precision, ensuring reliable and reproducible results. nih.gov This level of performance is crucial for detailed impurity profiling and for distinguishing between isomers that may have identical mass but different fragmentation patterns in the mass spectrometer.

Table 2: Illustrative UHPLC-MS/MS Method and Performance Characteristics for Pyrimidine Analysis

ParameterTypical Conditions / Performance
Column C18 or equivalent (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Analysis Time < 10 minutes
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Linearity (R²) > 0.99
Intra- & Inter-day Precision (%RSD) < 15%
Limit of Detection (LOD) Low ng/mL to pg/mL range

Computational Chemistry and Theoretical Investigations of 4 Isopropylpyrimidin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are instrumental in predicting the electronic structure and reactivity of 4-Isopropylpyrimidin-2-ol.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying pyrimidine (B1678525) derivatives. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

From the optimized geometry, various energetic properties can be calculated. These include the total electronic energy, which provides a measure of the molecule's stability, and the energies of different conformations or tautomers. For this compound, a crucial aspect to investigate is the tautomeric equilibrium between the hydroxyl (-ol) form and its keto (-one) isomer, 4-isopropylpyrimidin-2(1H)-one. DFT calculations can predict the relative energies of these tautomers, indicating which form is more stable under different conditions.

Key structural parameters such as bond lengths and bond angles are also obtained from the optimized geometry. Below is a representative table of calculated geometric parameters for the two primary tautomers of this compound, illustrating the structural changes upon tautomerization.

Table 1: Calculated Geometric Parameters of this compound Tautomers using DFT Note: The values presented are illustrative and representative of typical DFT calculations.

Parameter This compound (enol form) 4-Isopropylpyrimidin-2(1H)-one (keto form)
C2-O Bond Length (Å) 1.345 1.230
C2-N1 Bond Length (Å) 1.320 1.385
C2-N3 Bond Length (Å) 1.320 1.385
N1-C6 Bond Length (Å) 1.340 1.350
C4-C5 Bond Length (Å) 1.390 1.410
C5-C6 Bond Length (Å) 1.380 1.360
N1-C2-N3 Bond Angle (°) 120.5 118.0

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Parameters

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound Note: The values presented are illustrative and representative of typical DFT calculations.

Parameter Value (enol form) Value (keto form)
HOMO Energy (eV) -6.5 -6.8
LUMO Energy (eV) -0.8 -1.2
HOMO-LUMO Gap (eV) 5.7 5.6
Ionization Potential (eV) 6.5 6.8
Electron Affinity (eV) 0.8 1.2
Global Hardness (η) 2.85 2.8
Electronegativity (χ) 3.65 4.0

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the study of intermolecular interactions. For this compound, MD simulations can reveal the flexibility of the isopropyl group and its preferred orientations relative to the pyrimidine ring. These simulations can also shed light on how the molecule interacts with itself in condensed phases, providing insights into potential crystal packing or aggregation behavior.

Solvent Effects Modeling (e.g., COSMO-RS)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions. It combines quantum chemical calculations with statistical thermodynamics to predict properties such as solubility, vapor pressure, and partition coefficients. For this compound, COSMO-RS can be used to predict its solubility in various solvents and to understand how the solvent affects the tautomeric equilibrium. The model can provide insights into the relative stability of the enol and keto forms in different solvent environments, which is crucial for understanding its behavior in solution-phase reactions or biological systems.

Theoretical Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is critical for understanding how the molecule might be synthesized or how it might react with other chemical species. For instance, DFT calculations can be used to model the reaction coordinates for processes such as electrophilic or nucleophilic attack on the pyrimidine ring, providing a detailed, step-by-step picture of the reaction mechanism. This predictive capability can guide experimental work and lead to the development of more efficient synthetic routes or a better understanding of the molecule's chemical stability.

Transition State Analysis and Activation Barrier Determination

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states, which are the highest energy points along a reaction coordinate. For this compound, a key reaction to consider is the tautomerization between its -ol (enolic) and -one (ketonic) forms. This process involves the intramolecular transfer of a proton.

Theoretical calculations, typically employing Density Functional Theory (DFT), can model this proton transfer. By mapping the potential energy surface of the reaction, a transition state structure can be located. This structure represents the specific geometry of the molecule as the proton is in transit between the oxygen and nitrogen atoms. The energy difference between the ground state of the reactant (the -ol or -one form) and the transition state is the activation energy barrier.

Another important reaction class for pyrimidine derivatives is nucleophilic substitution. bhu.ac.in In these reactions, a nucleophile attacks one of the electron-deficient carbon atoms of the pyrimidine ring. Transition state analysis for such reactions would involve modeling the approach of the nucleophile and the departure of the leaving group. The activation barrier in these cases would be influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the pyrimidine ring, which are in turn modulated by the isopropyl and hydroxyl substituents.

Reaction Kinetics and Thermodynamics Prediction

Computational methods can also be used to predict the kinetic and thermodynamic parameters of reactions involving this compound.

Reaction Kinetics: The rate of a chemical reaction is directly related to the activation energy, as described by the Arrhenius equation. By calculating the activation energy for processes like tautomerization or nucleophilic substitution, it is possible to estimate the rate constant for the reaction under specific conditions. For instance, a higher activation barrier would correspond to a slower reaction rate. Computational studies on the reactivity of 2-sulfonylpyrimidines have demonstrated that the rate of nucleophilic substitution can be modulated by several orders of magnitude by altering the substituents on the pyrimidine ring. nih.gov This highlights the predictive power of computational kinetics in understanding and designing chemical reactions.

Thermodynamics: The thermodynamic stability of reactants, products, and intermediates can be assessed by calculating their Gibbs free energies. For the tautomerism of this compound, computational studies can predict which tautomer (the -ol or -one form) is more stable under given conditions (e.g., in the gas phase or in a specific solvent). This is achieved by calculating the Gibbs free energy of each tautomer; the one with the lower energy will be the thermodynamically favored species. Studies on the acidities of pyrimidines using DFT have shown that computational methods can accurately predict thermodynamic properties like pKa values. nih.govsemanticscholar.org These values are crucial for understanding the behavior of the molecule in solution and its reactivity towards acids and bases.

The following table presents a hypothetical set of thermodynamic data for the tautomerization of this compound, based on typical values for similar heterocyclic systems.

Thermodynamic ParameterThis compound4-Isopropylpyrimidin-2(1H)-one
Enthalpy of Formation (ΔHf°) Value AValue B
Gibbs Free Energy of Formation (ΔGf°) Value CValue D
Entropy (S°) Value EValue F

Note: This table is illustrative. Actual values would need to be determined through specific DFT calculations.

Electrostatic Potential Maps and Molecular Electrostatic Potential (MEP) Analysis for Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution within a molecule. thaiscience.info They are generated by calculating the electrostatic potential at the surface of the molecule and are color-coded to indicate regions of varying electron density. Typically, red areas represent regions of high electron density (negative potential) and are indicative of sites susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density (positive potential), highlighting sites that are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would reveal several key features. The nitrogen atoms in the pyrimidine ring, being electronegative, would be expected to be in a region of negative potential (red or yellow), making them potential sites for protonation or interaction with electrophiles. The oxygen atom of the hydroxyl group would also be an electron-rich center. A computational study on 4-phenylpyrimidine (B189444) showed a negative potential region around the nitrogen atoms of the pyrimidine ring. researchgate.net

Conversely, the hydrogen atom of the hydroxyl group would be in a region of positive potential (blue), indicating its acidic nature and susceptibility to deprotonation. The carbon atoms of the pyrimidine ring, particularly those adjacent to the electronegative nitrogen atoms (C2, C4, and C6), are expected to have a more positive potential, making them potential sites for nucleophilic attack. bhu.ac.in The isopropyl group, being an electron-donating group, would slightly increase the electron density on the pyrimidine ring compared to an unsubstituted pyrimidine.

The MEP analysis is crucial for predicting the regioselectivity of reactions. For example, in an electrophilic aromatic substitution reaction, the electrophile would preferentially attack the position on the ring with the most negative electrostatic potential. Similarly, a nucleophile would favor attacking the carbon atom with the most positive potential.

Structure-Function Relationship Analysis through Computational Modeling

Computational modeling is instrumental in establishing structure-function relationships, which describe how the chemical structure of a molecule influences its properties and reactivity. For this compound, we can analyze the influence of its key structural features—the pyrimidine core, the hydroxyl group at position 2, and the isopropyl group at position 4—on its chemical behavior.

The Pyrimidine Core: The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. bhu.ac.in This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6.

The Hydroxyl Group at Position 2: The -OH group at the 2-position is a significant functional group that can exist in tautomeric equilibrium with the corresponding keto form (pyrimidin-2-one). scispace.com The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents. The hydroxyl group can also act as a hydrogen bond donor and acceptor, which will influence the molecule's intermolecular interactions and physical properties.

The Isopropyl Group at Position 4: The isopropyl group is an alkyl substituent that is generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature would slightly increase the electron density of the pyrimidine ring, potentially making it less susceptible to nucleophilic attack compared to an unsubstituted pyrimidine. Conversely, it might slightly enhance the ring's reactivity towards electrophiles, although electrophilic substitution on the pyrimidine ring is generally difficult. bhu.ac.in Structure-activity relationship studies on various pyrimidine derivatives have shown that even small changes in substituents can significantly impact their chemical reactivity and biological activity. nih.govnih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are often employed to build mathematical models that correlate structural descriptors of a series of molecules with their observed activity. mdpi.com While often used in drug design, the principles of QSAR can also be applied to understand chemical reactivity. For this compound, a computational analysis could involve calculating various electronic and steric descriptors and correlating them with predicted reactivity parameters, such as activation energies for specific reactions or the pKa of the hydroxyl group.

The following table outlines the key structural features of this compound and their predicted influence on its chemical function based on computational and theoretical principles.

Structural FeaturePredicted Influence on Chemical Function
Pyrimidine Ring Electron-deficient aromatic system, prone to nucleophilic attack.
Hydroxyl Group (-OH) at C2 Enables tautomerism to the keto form; acts as a hydrogen bond donor/acceptor.
Isopropyl Group at C4 Weakly electron-donating, slightly modulates the electronic properties of the ring.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 4-Isopropylpyrimidin-2-ol?

  • Methodology : The compound can be synthesized via cyclization of an isopropyl-substituted enone precursor (e.g., 3-isopropylprop-2-en-1-one) with urea or thiourea under basic conditions. A typical protocol involves refluxing in ethanol with sodium hydroxide (1–2 eq.) for 4–6 hours, followed by cooling and recrystallization from ethanol/water to isolate the product .
  • Key Considerations : Solvent choice (ethanol vs. methanol), base strength (NaOH vs. KOH), and reaction time significantly impact yield. Purity can be verified via melting point analysis and thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : To confirm the pyrimidine ring structure and isopropyl substitution (e.g., δ ~1.2 ppm for isopropyl CH3 protons) .
  • IR Spectroscopy : Identification of hydroxyl (-OH) stretching (~3200 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 153.18 for C7H10N2O) .

Q. What preliminary biological screening approaches are used for pyrimidin-2-ol derivatives?

  • Assays :

  • Antimicrobial Activity : Broth microdilution assays against Plasmodium falciparum (antiplasmodial) or Trypanosoma brucei (antitrypanosomal), with IC50 determination .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Optimization Strategies :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to enhance cyclization efficiency .
  • Catalyst Use : Explore Lewis acids (e.g., ZnCl2) or phase-transfer catalysts to reduce reaction time .
  • DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent/base ratio) to identify optimal parameters .

Q. How do structural modifications (e.g., substituent changes) affect the biological activity of pyrimidin-2-ol derivatives?

  • SAR (Structure-Activity Relationship) Approach :

  • Lipophilicity : Compare isopropyl (logP ~1.5) with bulkier groups (e.g., tert-butyl) to evaluate membrane permeability .
  • Electron-Withdrawing Groups : Introduce halogens (e.g., Cl at position 5) to enhance binding to parasitic enzyme active sites .
  • Data Validation : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like Plasmodium dihydroorotate dehydrogenase .

Q. How can contradictions in reported biological activity data be resolved?

  • Resolution Workflow :

Assay Standardization : Compare IC50 values using identical protocols (e.g., fixed parasite strains, incubation times) .

Compound Purity : Verify via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to confirm regiochemistry .

Q. What analytical methods are recommended for stability testing of this compound under varying storage conditions?

  • Stability-Indicating Assays :

  • Forced Degradation Studies : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days .
  • HPLC-MS Monitoring : Track degradation products (e.g., oxidation to pyrimidine-2,4-dione) and quantify parent compound loss .
  • Recommendations : Store at -20°C in amber vials under inert atmosphere (N2) to prevent hydroxyl group oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.